N-(3-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide N-(3-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 895649-37-3
VCID: VC5544136
InChI: InChI=1S/C26H21N3O4S/c1-16-8-3-5-12-20(16)29-25(31)24-23(19-11-4-6-13-21(19)33-24)28-26(29)34-15-22(30)27-17-9-7-10-18(14-17)32-2/h3-14H,15H2,1-2H3,(H,27,30)
SMILES: CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC
Molecular Formula: C26H21N3O4S
Molecular Weight: 471.53

N-(3-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

CAS No.: 895649-37-3

Cat. No.: VC5544136

Molecular Formula: C26H21N3O4S

Molecular Weight: 471.53

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide - 895649-37-3

Specification

CAS No. 895649-37-3
Molecular Formula C26H21N3O4S
Molecular Weight 471.53
IUPAC Name N-(3-methoxyphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C26H21N3O4S/c1-16-8-3-5-12-20(16)29-25(31)24-23(19-11-4-6-13-21(19)33-24)28-26(29)34-15-22(30)27-17-9-7-10-18(14-17)32-2/h3-14H,15H2,1-2H3,(H,27,30)
Standard InChI Key RTIFPSLLTKZLEW-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound is systematically named N-(3-methoxyphenyl)-2-[[3-(2-methylphenyl)-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, reflecting its fused benzofuropyrimidine core, o-tolyl substituent, and acetamide side chain . Its molecular formula, C₂₆H₂₁N₃O₄S, corresponds to a molecular weight of 471.5 g/mol, as calculated via PubChem’s atomic mass algorithm .

Structural Features

The molecule comprises:

  • A benzofuro[3,2-d]pyrimidin-4-one scaffold (rings A–C), providing π-conjugation and hydrogen-bonding sites.

  • An o-tolyl group (2-methylphenyl) at position 3 of the pyrimidine ring, introducing steric bulk and lipophilicity.

  • A thioacetamide side chain at position 2, featuring a sulfur-linked N-(3-methoxyphenyl) group for potential target binding .

The SMILES string CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC encodes this topology, while the InChIKey RTIFPSLLTKZLEW-UHFFFAOYSA-N ensures unique chemical identifier reproducibility .

Synthesis and Computational Analysis

Computed Physicochemical Properties

Key properties derived from PubChem’s algorithms include:

PropertyValueRelevance
XLogP3-AA5.4High lipophilicity, suggesting membrane permeability
Topological Polar SA109 ŲModerate polarity, balancing solubility and permeability
Hydrogen Bond Donors1Limited H-bond donor capacity
Rotatable Bonds6Conformational flexibility for target engagement

These properties align with Lipinski’s Rule of Five, indicating drug-like potential .

Stability and Metabolic Considerations

Reactivity Hotspots

  • Enolizable Ketone: The pyrimidin-4-one moiety may undergo keto-enol tautomerism, affecting binding kinetics.

  • Thioether Linkage: Susceptible to oxidative metabolism via cytochrome P450 enzymes, potentially generating sulfoxide derivatives .

Predicted Metabolic Pathways

Phase I metabolism likely involves:

  • O-Demethylation of the 3-methoxyphenyl group.

  • Hydroxylation of the o-tolyl methyl group.

  • Sulfoxidation of the thioether bridge .

Comparative Analysis with Structural Analogs

ParameterCID 18560299D325-0559 CID 18563230
Molecular FormulaC₂₆H₂₁N₃O₄SC₂₈H₃₁N₃O₃SC₂₄H₂₂N₄O₄S₂
Molecular Weight471.5 g/mol513.6 g/mol502.6 g/mol
Key Structural FeatureBenzofuropyrimidineSpirobenzoquinazolineThienopyrimidine
Screening LibraryGPCR, PPIAntiviral, SpiroPPI, Kinase

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